molecular formula C15H16F3NO2 B14241014 2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)- CAS No. 457606-91-6

2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)-

Cat. No.: B14241014
CAS No.: 457606-91-6
M. Wt: 299.29 g/mol
InChI Key: WNCRCYSLOWDNDL-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)- is a synthetic organic compound belonging to the benzopyran family. This compound is known for its unique chemical structure, which includes a benzopyran core substituted with diethylamino, methyl, and trifluoromethyl groups. It is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 7-diethylamino-4-methylcoumarin, with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various analytes.

    Biology: Employed in biological studies to investigate cellular processes and interactions due to its fluorescent properties.

    Medicine: Explored for potential therapeutic applications, including drug development and diagnostic imaging.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to target molecules and emit fluorescence upon excitation. This property is exploited in various applications, such as imaging and sensing, where the compound’s fluorescence provides valuable information about the target’s presence and behavior.

Comparison with Similar Compounds

Similar Compounds

    7-(Diethylamino)-4-methylcoumarin: Similar structure but lacks the trifluoromethyl group.

    7-(Diethylamino)-4-(trifluoromethyl)coumarin: Similar structure but lacks the methyl group.

    7-(Diethylamino)-2-benzopyrone: Similar structure but lacks both the methyl and trifluoromethyl groups.

Uniqueness

2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)- is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s stability, reactivity, and fluorescence, making it particularly valuable in various scientific research applications.

Properties

IUPAC Name

7-(diethylamino)-6-methyl-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2/c1-4-19(5-2)12-8-13-10(6-9(12)3)11(15(16,17)18)7-14(20)21-13/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCRCYSLOWDNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1C)C(=CC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465216
Record name 2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457606-91-6
Record name 2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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